2-Amino-5-methylhex-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methylhex-4-enamide: (CAS#: 1464939-85-2) is a chemical compound with the following properties:
- Chemical formula: C7H14N2O
- Molecular weight: 142.2 g/mol
- Boiling point (predicted): 271.1±40.0 °C
- Density (predicted): 0.998±0.06 g/cm3
- pKa (predicted): 15.99±0.50
Vorbereitungsmethoden
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through organic chemistry methods. Researchers may explore various approaches, including:
Amide Formation: Reacting an appropriate amine with an acid chloride or anhydride.
Michael Addition: Utilizing a Michael acceptor (such as an α,β-unsaturated ketone) with an amine nucleophile.
Industrial Production: Industrial-scale production methods for 2-Amino-5-methylhex-4-enamide are not commonly reported. research and development in this area could yield more efficient processes.
Analyse Chemischer Reaktionen
Reactivity: 2-Amino-5-methylhex-4-enamide can participate in several types of reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of amide derivatives.
Reduction: Reduction of the double bond could yield saturated amine compounds.
Substitution: Nucleophilic substitution reactions may occur at the amino group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Ammonium salts or alkyl halides.
Major Products: The specific products formed depend on the reaction conditions. Potential products include amides, amines, or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methylhex-4-enamide finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing new materials or catalysts.
Wirkmechanismus
The exact mechanism by which 2-Amino-5-methylhex-4-enamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, researchers can explore related compounds with similar structures. Some potential analogs include:
- 2-Amino-5-methylhexanoic acid (CAS#: 3558-31-4)
- 2-Amino-5-methylhex-4-enoic acid (CAS#: 3558-31-4)
- Other structurally related amides and amines.
Eigenschaften
Molekularformel |
C7H14N2O |
---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-amino-5-methylhex-4-enamide |
InChI |
InChI=1S/C7H14N2O/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
KNJMIVHAIOTUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C(=O)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.